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Compound of Interest

Compound Name: 1,3-Diaminotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental and computational data for 1,3-
Diaminotetrafluorobenzene (IUPAC name: 2,4,5,6-tetrafluorobenzene-1,3-diamine), a
versatile fluorinated aromatic building block crucial in medicinal chemistry and materials
science.[1] While extensive peer-reviewed experimental data on this specific molecule is limited
in the public domain, this document outlines the standard methodologies for its characterization
and provides a framework for cross-validation with computational results.

Data Presentation: A Comparative Summary

Direct experimental spectroscopic and crystallographic data for 1,3-
Diaminotetrafluorobenzene is not readily available in published literature. The following
tables present a comparison of available experimental physical properties with computationally
predicted values, alongside exemplar computational data that would be expected from rigorous
theoretical analysis. This juxtaposition serves as a template for researchers conducting their
own validation studies.

Table 1: Physical and Electronic Properties
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Property

Experimental Value

Computationally
Predicted Value

Method of
Determination/Pred
iction

Elemental Analysis /

Molecular Formula CeHaFaN2 CeHaFaN2 ) )
Cheminformatics
_ Mass Spectrometry /
Molecular Weight 180.1 g/mol 180.1 g/mol )
Calculation
] ] Capillary Method /
Melting Point 145 °C[2] 143.5-145.0 °CJ[3] _
QSPR Modeling
Boiling Point Not available 213.1 £ 35.0 °C[3] QSPR Modeling
Density Not available 1.624 £ 0.06 g/cm3[3] QSPR Modeling
; . DFT (B3LYP/6-
Dipole Moment Not available ~25-35D
311+G(d,p))
. DFT (B3LYP/6-
HOMO Energy Not available ~-55¢eV
311+G(d,p))
_ DFT (B3LYP/6-
LUMO Energy Not available ~05eVv
311+G(d,p))
. DFT (B3LYP/6-
HOMO-LUMO Gap Not available ~6.0eVv

311+G(d,p))

QSPR: Quantitative Structure-Property Relationship; DFT: Density Functional Theory; HOMO:
Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Note:

Predicted values are for illustrative purposes based on typical computational outcomes for

similar molecules.

Table 2: Predicted Spectroscopic Data
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Spectroscopic Technique

Predicted Key
Signals/Bands
(Computational)

Corresponding Functional
Group/Proton

1H-NMR (in DMSO-ds)

~ 5.0-6.0 ppm (broad singlet)

-NH:z protons

~ 6.5-7.5 ppm (triplet)

Aromatic C-H proton

B3C-NMR (in DMSO-de) ~100-110 ppm Aromatic C-H
~120-130 ppm (J_CF _
) Aromatic C-NH:z
coupling)
~ 140-150 ppm (J_CF )
] Aromatic C-F
coupling)
19F-NMR (in DMSO-de) ~-140 to -160 ppm Aromatic C-F

FT-IR (cm™1)

3350-3500 (m, sharp)

N-H stretching

3000-3100 (w)

Aromatic C-H stretching

1600-1650 (s)

N-H scissoring

1450-1550 (m)

Aromatic C=C stretching

1100-1300 (s)

C-F stretching

Note: These are exemplar predicted values to illustrate a typical comparison. Actual

experimental values may vary.

Experimental and Computational Protocols

A robust cross-validation requires well-documented methodologies for both experimental

characterization and computational modeling.

Experimental Protocols

The following are standard procedures for the characterization of a solid aromatic amine like

1,3-Diaminotetrafluorobenzene.
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1. Synthesis and Purification: The synthesis of 1,3-Diaminotetrafluorobenzene typically
involves the reduction of the corresponding dinitro compound, 1,3-dinitro-2,4,5,6-
tetrafluorobenzene. The crude product is then purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield a crystalline solid.

2. Melting Point Determination: The melting point is determined using a calibrated digital
melting point apparatus. A small amount of the purified, dry sample is packed into a capillary
tube and heated at a controlled rate. The range from the temperature at which the first drop of
liquid appears to the temperature at which the entire sample is liquid is recorded.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a
spectrometer, typically with the sample prepared as a KBr (potassium bromide) pellet. The solid
sample is finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum is
recorded over the range of 4000-400 cm~1. Key vibrational modes to be identified include N-H
stretching and bending, aromatic C-H stretching, C=C ring stretching, and C-F stretching.[4][5]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and °F NMR spectra are
recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved
in a deuterated solvent, such as DMSO-ds or CDCls. Tetramethylsilane (TMS) is typically used
as an internal standard for *H and 3C NMR. Chemical shifts (d) are reported in parts per million
(ppm), and coupling constants (J) in Hertz (Hz).

5. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using an
electrospray ionization (ESI) source, is used to determine the accurate mass of the molecular
ion ([M+H]™*), confirming the elemental composition.

6. X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow
evaporation of a saturated solution of the compound. The crystal is mounted on a
diffractometer, and diffraction data is collected at a controlled temperature (e.g., 100 K). The
resulting data is used to solve and refine the crystal structure, providing precise bond lengths,
bond angles, and information about intermolecular interactions.

Computational Protocols

Computational modeling, particularly using Density Functional Theory (DFT), provides
theoretical insights into the geometric, electronic, and spectroscopic properties of molecules.
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1. Geometry Optimization: The molecular structure of 1,3-Diaminotetrafluorobenzene is
optimized using DFT. A common and effective method is the B3LYP functional with a Pople-
style basis set such as 6-311+G(d,p). This level of theory provides a good balance between
accuracy and computational cost for organic molecules. The optimization is performed in the
gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate
solution conditions. A frequency calculation is then performed on the optimized geometry to
confirm that it is a true energy minimum (i.e., no imaginary frequencies).

2. Calculation of Electronic Properties: Using the optimized geometry, electronic properties
such as the HOMO and LUMO energies and the molecular electrostatic potential (MEP) map
are calculated at the same level of theory. These calculations provide insights into the
molecule's reactivity and electronic distribution.

3. Prediction of Spectroscopic Data:

 NMR Spectra: The magnetic shielding tensors for H, 13C, and '°F are calculated using the
Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and a suitable
basis set. The calculated shielding values are then converted to chemical shifts by
referencing them against the calculated shielding of a standard compound (e.g., TMS for 1H
and 13C).

e IR Spectra: Vibrational frequencies and their corresponding intensities are calculated from
the second derivatives of the energy with respect to atomic displacements. The calculated
frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental
values, accounting for anharmonicity and basis set deficiencies.

Visualizing the Workflow and Comparison

Diagrams created using Graphviz help to visualize the logical flow of the cross-validation
process and the relationship between different data types.
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Caption: A flowchart illustrating the parallel workflows for experimental characterization and
computational modeling, culminating in cross-validation.
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Caption: A diagram showing the logical relationship between experimental and computational
data domains and the molecular properties being compared.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1,3-Diaminotetrafluorobenzene | High Purity Reagent [benchchem.com]
e 2. lookchem.com [lookchem.com]

e 3. echemi.com [echemi.com]

e 4. uanich.vscht.cz [uanlch.vscht.cz]

e 5. eng.uc.edu [eng.uc.edu]

« To cite this document: BenchChem. [A Cross-Validation Guide: Experimental and
Computational Analyses of 1,3-Diaminotetrafluorobenzene]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b074364+#cross-validation-of-
experimental-and-computational-results-for-1-3-diaminotetrafluorobenzene]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b074364?utm_src=pdf-body-img
https://www.benchchem.com/product/b074364?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b74364
https://www.lookchem.com/404.htm
https://www.echemi.com/produce/pr2407237291-1-3-diamino-2-4-5-6-tetrafluorobenzene.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.benchchem.com/product/b074364#cross-validation-of-experimental-and-computational-results-for-1-3-diaminotetrafluorobenzene
https://www.benchchem.com/product/b074364#cross-validation-of-experimental-and-computational-results-for-1-3-diaminotetrafluorobenzene
https://www.benchchem.com/product/b074364#cross-validation-of-experimental-and-computational-results-for-1-3-diaminotetrafluorobenzene
https://www.benchchem.com/product/b074364#cross-validation-of-experimental-and-computational-results-for-1-3-diaminotetrafluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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